![molecular formula C133H207N35O46 B14082529 Synstatin 92-119](/img/structure/B14082529.png)
Synstatin 92-119
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Overview
Description
Synstatin 92-119 is a peptide derived from amino acids 92-119 of the mouse syndecan sequence. It is known for its role as an anti-tumor agent that inhibits angiogenesis and cancer cell invasion. This compound down-regulates integrin αvβ3 and reduces the activation of angiogenic growth factors such as VEGF and FGF-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synstatin 92-119 is synthesized through custom peptide synthesis methods. The sequence of the peptide is Leu-Pro-Ala-Gly-Glu-Lys-Pro-Glu-Glu-Gly-Glu-Pro-Val-Leu-His-Val-Glu-Ala-Glu-Pro-Gly-Phe-Thr-Ala-Arg-Asp-Lys-Glu . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .
Chemical Reactions Analysis
Types of Reactions
Synstatin 92-119 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used to facilitate peptide bond formation.
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is used to protect the amino group of amino acids during synthesis.
Cleavage Reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed is the this compound peptide itself, with a molecular weight of 3032.27 g/mol .
Scientific Research Applications
Synstatin (SSTN92-119) is a peptide derived from the mouse syndecan sequence, specifically amino acids 92-119, which functions as the active site for αvβ3 and αvβ5 integrin activation . Syndecan-1 (Sdc1) critically regulates these integrins during angiogenesis and tumorigenesis, a process that Synstatin can inhibit . Synstatin competitively blocks integrin capture by Sdc1 and the formation of the Sdc1:integrin:IGF1R ternary complex .
Scientific Research Applications
Synstatin has shown promise as a therapeutic for diseases involving αvβ3 or αvβ5 integrins . Research indicates Synstatin's efficacy in blocking angiogenesis, impairing tumor growth, and disrupting the Sdc1-coupled ternary complex .
Derivation of Synstatin
Synstatin was derived from recombinant mouse Sdc1 ectodomain, found to block the spreading of human MDA-MB-231 cells attached to a human-specific Sdc1 antibody . Further truncation of the recombinant Sdc1 protein to the shortest sequence that retains full inhibitory activity resulted in the Synstatin peptide .
Mechanism of Action
Synstatin competitively displaces integrin and IGF1R kinase from syndecan, inactivating the complex . The integrin and IGF1R show low affinity for one another alone, but a preformed Sdc1:integrin complex effectively captures the IGF1R tyrosine kinase, suggesting that syndecan and integrin extracellular domains form a docking interface that is recognized by IGF1R .
Studies
Synstatin inhibits angiogenesis in vitro and in vivo, blocks αvβ3-mediated tumor cell adhesion and migration, and inhibits tumor formation in mouse models . In vitro, Synstatin inhibits αvβ3-dependent adhesion and cell migration on vitronectin (VN) or in aortic ring angiogenesis assays, displaying an IC50 of 100-300 nM . Systemic levels of ca. 2 μM Synstatin inhibits the growth of breast carcinoma xenografts and FGF-induced angiogenesis in the corneal pocket angiogenesis assay by ca. 90% in mice . Mammary tumors also display over a 10-fold reduction in neovessel formation, demonstrating the peptide's efficacy against tumor-induced angiogenesis .
VE-Cadherin and VEGFR2
VE-cadherin-dependent stimulation requires VEGFR2 and IGF1R and is blocked by Synstatin, a peptide that competitively disrupts the Sdc1-coupled ternary complex and prevents αVβ3 integrin activation required for VEGFR2 activation .
Additional Insights
- Synstatin prelabeled with Sulfo-SBED transfers biotin to αvβ3 or αvβ5 integrin and IGF1R on endothelial cells, but no other receptors are identified as Synstatin targets on these cells .
- Synstatin blocks angiogenesis stimulated by Sdc1 shed from myeloma cells, although the exact mechanism for this stimulation remains under investigation .
- Synstatin serves as a highly specific probe for integrin activation that depends on Sdc1-coupled IGF1R .
Table of Synstatin Applications and Findings
Mechanism of Action
Synstatin 92-119 exerts its effects by targeting the integrin αvβ3 and αvβ5 activation mechanism. It competitively displaces integrins and insulin-like growth factor 1 receptor (IGF1R) from the syndecan-1 (Sdc1) complex, thereby inactivating the complex. This disruption leads to reduced activation of angiogenic growth factors VEGF and FGF-2, ultimately inhibiting angiogenesis and tumor cell invasion .
Comparison with Similar Compounds
Similar Compounds
Cilengitide: Another integrin inhibitor that targets αvβ3 and αvβ5 integrins.
RGD Peptides: These peptides mimic the cell adhesion motif and bind to integrins, inhibiting cell adhesion and migration.
Uniqueness
Synstatin 92-119 is unique in its specific sequence derived from the mouse syndecan-1 and its ability to disrupt the Sdc1-coupled ternary receptor complex. This specificity makes it a valuable tool for studying integrin-mediated signaling pathways and developing targeted cancer therapies .
Biological Activity
Synstatin 92-119 (SSTN 92-119) is a peptide derived from the ectodomain of syndecan-1 (Sdc1), which plays a crucial role in regulating cell adhesion, migration, and angiogenesis. This article explores the biological activity of SSTN 92-119, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
SSTN 92-119 functions primarily as a competitive inhibitor of the ternary complex formed by syndecan-1, integrins (αvβ3 and αvβ5), and the insulin-like growth factor 1 receptor (IGF1R). This complex is critical for mediating various cellular processes, including:
- Cell adhesion : SSTN 92-119 disrupts the interaction between Sdc1 and integrins, preventing cell attachment to extracellular matrix components.
- Cell migration : By inhibiting integrin activation, SSTN 92-119 reduces cell motility, which is significant in cancer metastasis.
- Angiogenesis : SSTN has been shown to block angiogenesis both in vitro and in vivo by inhibiting endothelial cell migration and tube formation.
In Vitro Studies
In vitro studies have demonstrated that SSTN 92-119 effectively inhibits αvβ3-dependent adhesion and migration of various cell types. The peptide exhibits an IC50 range of 100-300 nM , showcasing its potency in disrupting these cellular processes:
Cell Type | IC50 (nM) | Effect |
---|---|---|
Human MDA-MB-231 cells | 100-300 | Inhibited adhesion and migration |
Endothelial cells | 200 | Blocked tube formation |
Mouse fibroblast cells | 150 | Reduced spreading |
In Vivo Studies
In vivo experiments using mouse models have revealed that systemic administration of SSTN 92-119 significantly impairs tumor growth and angiogenesis:
- Mice implanted with Alzet pumps delivering approximately 2 μM SSTN 92-119 showed a 90% reduction in breast carcinoma xenograft growth.
- The peptide also inhibited FGF-induced angiogenesis in corneal pocket assays, further supporting its anti-angiogenic properties.
Case Study: Tumor Growth Inhibition
A notable study involved the administration of SSTN 92-119 in a xenograft model of breast cancer. Mice treated with the peptide exhibited:
- Significant reduction in tumor size compared to control groups.
- No observable toxic effects, indicating a favorable safety profile for potential therapeutic applications.
Case Study: Angiogenesis in Pancreatic Cancer
Research exploring the role of syndecans in pancreatic ductal adenocarcinoma (PDAC) suggests that SSTN 92-119 may also be beneficial in this context. Given that PDAC tissues express Sdc1, the inhibition of the Sdc1-integrin-IGF1R complex by SSTN could provide a novel therapeutic approach for managing this aggressive cancer type.
Properties
Molecular Formula |
C133H207N35O46 |
---|---|
Molecular Weight |
3032.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C133H207N35O46/c1-65(2)55-75(136)128(209)165-51-22-31-91(165)122(203)146-69(9)108(189)141-61-94(170)148-79(35-42-98(175)176)115(196)157-82(28-17-19-49-135)129(210)167-53-23-32-92(167)123(204)154-81(37-44-100(179)180)116(197)153-78(34-41-97(173)174)111(192)142-62-95(171)149-83(38-45-101(181)182)130(211)168-54-24-33-93(168)124(205)163-106(68(7)8)126(207)161-86(56-66(3)4)117(198)159-88(58-74-60-139-64-144-74)120(201)162-105(67(5)6)125(206)155-80(36-43-99(177)178)112(193)145-70(10)110(191)156-84(39-46-102(183)184)131(212)166-52-21-30-90(166)121(202)143-63-96(172)150-87(57-73-25-14-13-15-26-73)119(200)164-107(72(12)169)127(208)147-71(11)109(190)151-77(29-20-50-140-133(137)138)114(195)160-89(59-104(187)188)118(199)152-76(27-16-18-48-134)113(194)158-85(132(213)214)40-47-103(185)186/h13-15,25-26,60,64-72,75-93,105-107,169H,16-24,27-59,61-63,134-136H2,1-12H3,(H,139,144)(H,141,189)(H,142,192)(H,143,202)(H,145,193)(H,146,203)(H,147,208)(H,148,170)(H,149,171)(H,150,172)(H,151,190)(H,152,199)(H,153,197)(H,154,204)(H,155,206)(H,156,191)(H,157,196)(H,158,194)(H,159,198)(H,160,195)(H,161,207)(H,162,201)(H,163,205)(H,164,200)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,213,214)(H4,137,138,140)/t69-,70-,71-,72+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,105-,106-,107-/m0/s1 |
InChI Key |
ZRFCJNAJRWUHMX-CFNXPHSLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NCC(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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